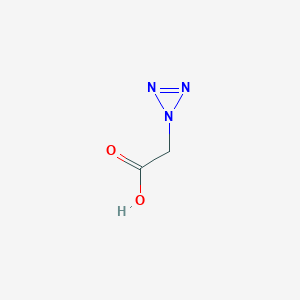

1H-Triazirine-1-aceticacid

Description

Contextualization of Nitrogen Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, forming the core structures of a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. uc.eduwikipedia.orgnih.gov Their prevalence stems from the unique properties imparted by the nitrogen atom, such as its ability to form hydrogen bonds, act as a Lewis base, and participate in aromatic systems, which are crucial for molecular recognition and reactivity. wikipedia.org

The applications of nitrogen heterocycles are extensive and varied. In medicine, they are integral to a wide range of drugs, with over half of all small-molecule drugs approved by the U.S. FDA containing at least one nitrogen heterocycle. uc.edu Examples include the triazine core found in various therapeutic agents. nih.govnih.gov In agriculture, nitrogen heterocycles are the backbone of many modern pesticides and herbicides, contributing significantly to crop protection. bohrium.com Furthermore, these compounds are utilized as corrosion inhibitors, polymers, and dyes, underscoring their industrial relevance. uc.edubohrium.com The continuous development of novel synthetic methodologies to access new and functionalized nitrogen heterocycles remains a vibrant area of research in organic chemistry. nih.govbohrium.com

The Unique Structural and Electronic Challenges of Triazirine Ring Systems

The triazirine ring, a three-membered heterocycle containing three nitrogen atoms, represents an extreme of ring strain and electronic complexity. The parent 1H-triazirine is an elusive and highly unstable molecule. nih.govuhmreactiondynamics.orgupo.es Theoretical studies predict a significant ring strain energy for 1H-triazirine, on the order of 198 kJ mol⁻¹, making it a benchmark for strained cyclic compounds. uhmreactiondynamics.org This high degree of strain arises from the severe deviation of bond angles from their ideal values and the close proximity of the nitrogen atoms, leading to lone pair-lone pair repulsion.

The electronic structure of the triazirine ring is also of considerable theoretical interest. Unlike its more stable acyclic isomer, hydrazoic acid (HN₃), the cyclic form is thermodynamically disfavored. nih.govuhmreactiondynamics.orgupo.es The isovalent phosphorus analogue, 1H-triphosphirene (c-HP₃), has been prepared and studied in low-temperature matrices, providing valuable insights into the bonding and stability of such strained rings. nih.govuhmreactiondynamics.org Theoretical calculations on 1H-triphosphirene suggest a much lower ring strain energy compared to its nitrogen counterpart, highlighting the unique challenges posed by the triazirine system. nih.govupo.es The high nitrogen content and inherent strain make triazirine derivatives potential candidates for high-energy density materials, although their instability presents a major hurdle to their practical application. rsc.orgbohrium.comsirsyedcollege.ac.in

Conceptualization and Research Significance of 1H-Triazirine-1-aceticacid

The conceptualization of this compound involves the attachment of an acetic acid moiety to the highly strained triazirine ring. This substitution is significant for several reasons. The carboxylic acid group can modulate the electronic properties and potential reactivity of the triazirine ring. Furthermore, the acetic acid side chain offers a handle for potential conjugation to other molecules, which could be of interest in medicinal chemistry or materials science, provided the core ring system can be stabilized.

Given the extreme instability of the parent triazirine, this compound is predicted to be a highly reactive and elusive species. Its research significance lies primarily in the realm of theoretical and computational chemistry, where it can serve as a model for understanding the fundamental properties of highly strained, N-functionalized heterocycles. nih.govnih.gov The study of such molecules pushes the boundaries of our understanding of chemical bonding and stability. While its synthesis and isolation would be a formidable challenge, theoretical predictions of its properties can guide future experimental efforts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₂H₃N₃O₂ | - |

| Molecular Weight | 101.07 g/mol | - |

| CAS Registry Number | 2437-47-0 | - |

| XLogP3 | -0.9 | Computational Estimation |

| Hydrogen Bond Donor Count | 1 | Computational Estimation |

| Hydrogen Bond Acceptor Count | 4 | Computational Estimation |

| Rotatable Bond Count | 1 | Computational Estimation |

| Exact Mass | 101.022526 g/mol | Computational Estimation |

| Monoisotopic Mass | 101.022526 g/mol | Computational Estimation |

| Topological Polar Surface Area | 72.8 Ų | Computational Estimation |

| Heavy Atom Count | 7 | - |

Note: The data in this table is based on computational predictions due to the lack of experimental data for this compound.

Overview of Advanced Methodologies for Investigating Elusive Chemical Species

The study of highly reactive and unstable molecules like this compound necessitates the use of specialized experimental and computational techniques. Standard laboratory methods are often inadequate for characterizing species with very short lifetimes.

Matrix Isolation Spectroscopy is a powerful experimental technique for studying reactive intermediates. uc.eduwikipedia.orgebsco.comspiedigitallibrary.orguni-giessen.de This method involves trapping the species of interest in a cryogenic, inert matrix, typically a noble gas like argon, at temperatures near absolute zero. uc.eduwikipedia.orgebsco.com This isolation prevents the reactive molecules from decomposing or reacting with each other, allowing for their spectroscopic characterization, often by infrared (IR) spectroscopy. uc.eduspiedigitallibrary.org

Computational Chemistry plays a crucial role in predicting the properties and reactivity of unstable molecules. researchgate.netsemanticscholar.orgresearchgate.netrsc.orgmdpi.com Methods such as Density Functional Theory (DFT) can be used to calculate molecular structures, vibrational frequencies (for comparison with experimental IR spectra), and thermodynamic properties like heat of formation and ring strain energy. rsc.orgnih.govresearchgate.netrsc.org For complex molecules, computational prediction of NMR spectra is also becoming an increasingly valuable tool for structure elucidation. researchgate.netsemanticscholar.orgrsc.org

Advanced Spectroscopic Techniques , such as laser-induced fluorescence and time-of-flight mass spectrometry, are also employed to study transient species in the gas phase. wikipedia.orgsoton.ac.uk For molecules with unstable nuclei, specialized techniques combining laser spectroscopy with facilities that produce radioactive isotopes are being developed. aip.org These advanced methodologies provide the necessary tools to probe the frontiers of chemical stability and structure.

Table 2: Key Spectroscopic Data (Predicted) for this compound

| Spectroscopic Data Type | Predicted Features | Basis of Prediction |

| ¹H NMR | Complex multiplets for ring protons, deshielded proton for carboxylic acid. Specific shifts are highly dependent on the exact geometry and electronic environment. | Analogy with other N-heterocycles and computational models. researchgate.netsemanticscholar.orgrsc.org |

| ¹³C NMR | Resonances for the triazirine ring carbons would be highly strained and likely show unusual chemical shifts. A downfield signal for the carbonyl carbon is expected. | Computational predictions based on DFT. researchgate.netsemanticscholar.orgrsc.org |

| ¹⁵N NMR | Signals for the three nitrogen atoms would be highly sensitive to their bonding environment within the strained ring, providing key structural information. | Computational predictions using specialized DFT functionals. researchgate.netsemanticscholar.org |

| IR Spectroscopy | Characteristic stretches for N-H, C=O (carboxylic acid), C-N, and N=N bonds. The ring vibrations would be at unusual frequencies due to high strain. | Analogy with other triazirines and computational frequency calculations. rsc.org |

Note: The data in this table is based on theoretical predictions and analogies due to the absence of experimental spectra for this compound.

Structure

3D Structure

Properties

CAS No. |

2437-47-0 |

|---|---|

Molecular Formula |

C2H3N3O2 |

Molecular Weight |

101.06 g/mol |

IUPAC Name |

2-(triazirin-1-yl)acetic acid |

InChI |

InChI=1S/C2H3N3O2/c6-2(7)1-5-3-4-5/h1H2,(H,6,7) |

InChI Key |

GKIJEJNSMWRLEZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N1N=N1 |

Origin of Product |

United States |

Reaction Mechanisms and Transformations of 1h Triazirine 1 Aceticacid

Mechanistic Studies of Triazirine Ring Opening and Isomerization Pathways

The inherent strain of the triazirine ring makes it susceptible to a variety of transformations, primarily driven by the release of ring strain. These transformations can be initiated thermally or photochemically, leading to ring-opened isomers or rearranged products.

Strained ring systems, such as triazirines, possess significant potential energy, which can be released through thermal or photochemical activation. researchgate.net Thermal activation typically provides the energy necessary to overcome the activation barrier for ring cleavage or rearrangement. In the case of 1H-triazirine-1-aceticacid, heating would likely lead to the cleavage of the weakest bonds within the triazirine ring, the N-N bonds, to form various reactive intermediates.

Photochemical transformations, initiated by the absorption of light, can open up reaction pathways that are not accessible under thermal conditions. researchgate.nettaylorfrancis.com The energy from a photon can excite the molecule to a higher electronic state, where the potential energy surface may favor different geometries and reaction coordinates. For instance, photochemical excitation of similar nitrogen-rich heterocycles has been shown to induce pericyclic reactions or the formation of radical intermediates. mdpi.com The specific outcome of the photochemical transformation of this compound would depend on the wavelength of light used and the nature of the excited state.

Hypothetical Thermal and Photochemical Products of this compound Ring Opening:

| Starting Material | Condition | Potential Intermediates/Products |

|---|---|---|

| This compound | Thermal (Δ) | Diazoacetic acid derivatives, azides, nitrenes |

The mechanism of ring opening in triazirine systems can be broadly categorized as either concerted or stepwise. numberanalytics.compsiberg.com A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. numberanalytics.com In contrast, a stepwise mechanism proceeds through one or more reactive intermediates. psiberg.com

The distinction between these pathways can often be subtle and is influenced by factors such as the substitution pattern on the ring, the solvent, and the mode of activation (thermal vs. photochemical). diva-portal.orgnih.gov For this compound, a concerted pathway for ring opening could involve a retro-[2+1] cycloaddition to yield dinitrogen and an aziridinone (B14675917) intermediate, which could then rearrange. A stepwise mechanism, on the other hand, might involve the initial homolytic or heterolytic cleavage of one N-N bond to form a diradical or a zwitterionic intermediate, respectively. uq.edu.auresearchgate.net Computational studies on related systems have shown that the energy difference between concerted and stepwise pathways can be small, and in some cases, both mechanisms may be operative. researchgate.net

Influence of the Acetic Acid Moiety on Reactivity and Selectivity

The presence of the acetic acid group at the N1 position of the triazirine ring is expected to exert a profound influence on the reactivity and selectivity of its transformations. This influence can manifest through intramolecular catalysis and interactions with reaction intermediates.

The carboxylic acid functionality can act as an intramolecular catalyst, participating directly in the reaction mechanism. nih.govresearchgate.net The acidic proton of the carboxyl group can protonate one of the other nitrogen atoms in the triazirine ring, activating it towards nucleophilic attack or ring opening. Conversely, the carboxylate group can act as an intramolecular nucleophile or a general base catalyst. nih.gov This dual catalytic role of the acetic acid moiety can significantly lower the activation energy for certain reaction pathways, leading to enhanced reaction rates and specific product outcomes. researchgate.net For example, in the ring opening of this compound, the carboxylic acid could facilitate a proton transfer that assists in the cleavage of an N-N bond.

Potential Intramolecular Catalytic Roles of the Acetic Acid Moiety:

| Catalytic Role | Description |

|---|---|

| General Acid | The -COOH group donates a proton to a ring nitrogen, weakening the N-N bond. |

| General Base | The -COO⁻ group abstracts a proton, facilitating a rearrangement. |

| Nucleophile | The carboxylate oxygen attacks an electrophilic center within the molecule. |

The acetic acid moiety can also influence the course of the reaction by stabilizing or destabilizing reaction intermediates and transition states. For instance, if a zwitterionic intermediate is formed during a stepwise ring opening, the carboxylic acid group could stabilize the positive charge through electrostatic interactions or hydrogen bonding. farmaciajournal.commdpi.com This stabilization would lower the energy of the intermediate and potentially favor the stepwise pathway. Similarly, the geometry of the transition state can be influenced by the presence of the acetic acid group, which may favor a particular stereochemical outcome. nih.gov

Reactivity with Nucleophiles, Electrophiles, and Radicals

The strained and electron-rich nature of the triazirine ring, coupled with the presence of the acetic acid group, suggests a rich and varied reactivity towards external reagents.

Nucleophiles: The carbon and nitrogen atoms of the triazirine ring are potential sites for nucleophilic attack. libretexts.org Strong nucleophiles could induce ring opening through an SN2-type mechanism. The acetic acid group, by protonating a ring nitrogen, could enhance the electrophilicity of the ring and make it more susceptible to nucleophilic attack. msu.edu

Electrophiles: The lone pairs on the nitrogen atoms make the triazirine ring nucleophilic. libretexts.org Electrophiles would likely coordinate to one of the nitrogen atoms. blogspot.com This interaction would further activate the ring towards subsequent reactions, such as ring opening or rearrangement.

Radicals: The strained N-N bonds in the triazirine ring are susceptible to homolytic cleavage, especially under thermal or photochemical conditions, leading to the formation of radical intermediates. blogspot.comdalalinstitute.com These radicals could then participate in a variety of radical-mediated transformations. The reactivity of this compound with external radical species would depend on the nature of the radical and the reaction conditions. The presence of the acetic acid group might influence the stability and subsequent reactions of any radical intermediates formed. researchgate.net

Predicted Reactivity of this compound:

| Reagent Type | Potential Reaction Site | Expected Outcome |

|---|---|---|

| Nucleophile (e.g., RO⁻, RNH₂) | Ring carbon or nitrogen | Ring opening |

| Electrophile (e.g., H⁺, Lewis acids) | Ring nitrogen | Ring activation, rearrangement |

| Radical (e.g., AIBN initiator) | N-N bonds | Ring opening, polymerization |

Proposed Addition Reactions to the Strained Triazirine Ring

The 1H-triazirine ring is characterized by significant ring strain and antiaromatic character, making it highly susceptible to addition reactions that can alleviate these energetic disadvantages. researchgate.net These reactions are often driven by the desire to release the strain of the three-membered ring.

One of the most probable transformations is the [3+2] cycloaddition . In reactions analogous to those of other azides and strained heterocycles, the 1H-triazirine-1-acetic acid could react with various dipolarophiles. beilstein-journals.orgbeilstein-journals.orgnovapublishers.com For instance, in the presence of activated alkynes or alkenes, a cycloaddition reaction could be initiated, leading to the formation of more stable five-membered heterocyclic systems. The reaction would likely proceed through a concerted or stepwise mechanism, with the triazirine acting as the three-atom component.

Another plausible reaction is nucleophilic addition . The nitrogen atoms of the triazirine ring are potential sites for nucleophilic attack, especially after activation. Given the electron-withdrawing nature of the N-acetic acid group, the ring nitrogens are expected to be electron-deficient. Nucleophiles such as amines, thiols, or even water could potentially open the ring, leading to a variety of linear or rearranged products. The specific regioselectivity of such an attack would be influenced by both steric and electronic factors imposed by the acetic acid substituent.

The following table summarizes proposed cycloaddition reactions based on known transformations of similar heterocyclic systems.

| Dipolarophile | Proposed Product Type | Plausible Reaction Conditions |

| Substituted Alkynes | Substituted Triazole Derivatives | Thermal or metal-catalyzed |

| Electron-deficient Alkenes | Dihydrotriazole Derivatives | Mild heating |

| Isothiocyanates | Thiatriazoline Derivatives | Room temperature |

Oxidative and Reductive Transformations of the Triazirine-Acetic Acid System

The 1H-Triazirine-1-acetic acid system possesses multiple sites for both oxidation and reduction, including the strained triazirine ring and the carboxylic acid moiety.

Oxidative Transformations:

The triazirine ring is expected to be susceptible to oxidative degradation . Studies on related triazine derivatives have shown that oxidation, for instance by hydroxyl radicals, can lead to ring opening and the formation of various degradation products. nih.gov A similar pathway can be proposed for 1H-Triazirine-1-acetic acid, where initial attack by an oxidizing agent could lead to the formation of unstable radical intermediates, followed by fragmentation of the heterocyclic core. The presence of the acetic acid group may influence the reaction rate and the nature of the final products. Photochemical oxidation in the presence of a suitable sensitizer (B1316253) could also be a viable degradation pathway. nih.gov

Reductive Transformations:

The reduction of the triazirine ring would likely lead to the formation of a triaziridine (B15489385) derivative, a saturated three-membered ring containing three nitrogen atoms. This transformation would alleviate the antiaromaticity of the starting material. Common reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation could potentially achieve this. However, the high strain of the resulting triaziridine ring might lead to further reduction and ring cleavage. It is also conceivable that under certain reductive conditions, the carboxylic acid group could be reduced to an alcohol, yielding 2-(1H-triazirin-1-yl)ethanol.

The table below outlines potential oxidative and reductive transformations.

| Reaction Type | Reagent | Potential Products |

| Oxidation | Hydroxyl Radicals | Ring-opened fragments, smaller nitrogenous compounds |

| Oxidation | Ozone | Ozonide adduct, leading to cleavage products |

| Reduction | Sodium Borohydride | 1H-Triaziridine-1-acetic acid, 2-(1H-triazirin-1-yl)ethanol |

| Reduction | H₂/Pd | Triaziridine derivatives, potential ring cleavage products |

Degradation Pathways and Stability Under Varying Chemical Environments

The stability of 1H-Triazirine-1-acetic acid is expected to be highly dependent on the chemical environment, particularly pH, temperature, and the presence of nucleophiles or electrophiles. The inherent instability of the 1H-azirine moiety suggests that the compound is likely to be labile. researchgate.net

Thermal Stability:

The high ring strain of the triazirine ring suggests that 1H-Triazirine-1-acetic acid will have limited thermal stability. researchgate.net At elevated temperatures, it is likely to undergo decomposition. The most probable thermal degradation pathway is the extrusion of molecular nitrogen (N₂), a common fragmentation pattern for many nitrogen-rich heterocyclic compounds. This would lead to the formation of highly reactive intermediates, such as azirine or nitrene species, which would then undergo further reactions to form more stable products.

pH-Dependent Stability and Hydrolysis:

The stability of the compound is expected to be significantly influenced by pH. ajpojournals.orgnih.govd-nb.info

Acidic Conditions: In a strong acidic medium, the nitrogen atoms of the triazirine ring could be protonated. This might initially stabilize the ring against some forms of degradation but could also catalyze ring-opening reactions, such as hydrolysis. The carboxylic acid group would remain largely protonated.

Neutral Conditions: Near neutral pH, the molecule will exist predominantly with a deprotonated carboxylic acid group (carboxylate). The triazirine ring itself might be susceptible to nucleophilic attack by water, leading to hydrolysis and ring cleavage.

Alkaline Conditions: Under basic conditions, the deprotonated carboxylate will be the dominant species. The triazirine ring could be susceptible to base-catalyzed hydrolysis or rearrangement reactions. The increased concentration of hydroxide (B78521) ions would likely accelerate the degradation of the heterocyclic ring.

The hydrolysis of the N-C bond connecting the acetic acid moiety to the triazirine ring is another possible degradation pathway, which would yield 1H-triazirine and glycolic acid, although the stability of the parent 1H-triazirine is extremely low.

The following table provides a summary of the expected stability under different conditions.

| Condition | Expected Stability | Predominant Degradation Pathway |

| High Temperature | Low | N₂ extrusion, fragmentation |

| Acidic pH | Low to Moderate | Acid-catalyzed ring opening/hydrolysis |

| Neutral pH | Low | Nucleophilic attack by water, hydrolysis |

| Alkaline pH | Very Low | Base-catalyzed hydrolysis, rearrangement |

Spectroscopic and Analytical Characterization Methodologies for Strained Organic Molecules

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound, providing a highly accurate mass measurement that allows for the determination of its elemental composition. wikipedia.org For a molecule as delicate as 1H-Triazirine-1-acetic acid, the ionization technique is of paramount importance to prevent decomposition before detection.

Soft Ionization Techniques for Minimizing Fragmentation

To analyze unstable species, "soft" ionization methods are crucial as they impart minimal excess energy to the molecule, thus preserving the molecular ion for accurate mass measurement. libretexts.orgspectroscopyonline.com Techniques like Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) would be ideal. acdlabs.comtechnologynetworks.com APPI, for instance, uses photons to gently ionize the analyte, making it suitable for a range of molecules, including those that are less polar. acdlabs.com This approach minimizes the fragmentation that is common with "hard" ionization methods like electron impact (EI), which would likely shatter the fragile triazirine ring. libretexts.orgspectroscopyonline.com The primary goal is to observe a clear molecular ion peak, or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻, from which the exact mass can be determined. libretexts.orgtechnologynetworks.com

Isotopic Pattern Analysis for Elemental Composition Verification

The high resolution of modern mass spectrometers allows for the observation of an isotopic pattern for the molecular ion. researchgate.net Every element has a unique isotopic signature, and the precise mass and relative abundance of these isotopes create a characteristic pattern in the mass spectrum. thermofisher.comnih.gov For 1H-Triazirine-1-acetic acid, with a proposed molecular formula of C₂H₃N₃O₂, the theoretical isotopic distribution can be calculated. By comparing the experimentally observed isotopic pattern with the theoretical one, the elemental composition can be confidently verified. thermofisher.comeawag.ch This step is critical to distinguish it from other isomers or compounds with a similar nominal mass.

| Isotope | Mass (Da) | Relative Abundance (%) |

| M | 101.0225 | 100.00 |

| M+1 | 102.0255 | 3.51 |

| M+2 | 103.0235 | 0.44 |

| This interactive table shows the theoretical isotopic pattern for C₂H₃N₃O₂. The relative abundances are calculated based on the natural abundances of ¹³C, ²H, ¹⁵N, and ¹⁷O. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. wikipedia.org For a complex heterocyclic system like 1H-Triazirine-1-acetic acid, a multi-pronged NMR approach would be necessary.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Hybridization State Analysis

A combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide a comprehensive picture of the molecular framework. nih.govhuji.ac.il

¹H NMR: Would reveal the number of different proton environments, their integration (ratio), and their coupling patterns, which indicates adjacent protons. We would expect to see signals for the CH₂ group and the NH proton of the triazirine ring.

¹³C NMR: Would identify the number of unique carbon atoms and their hybridization state (sp², sp³). Signals for the carboxylic acid carbon, the CH₂ carbon, and the carbon atom within the triazirine ring would be expected in distinct chemical shift regions. mdpi.com

¹⁵N NMR: This is particularly crucial for a nitrogen-rich compound. nih.govresearchgate.net It would provide direct information about the electronic environment of the three nitrogen atoms in the highly strained triazirine ring, which are expected to have very characteristic chemical shifts. ipb.ptsemanticscholar.org The large chemical shift range of ¹⁵N NMR makes it highly sensitive to subtle structural changes. nih.govacs.org

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0-12 | Proton environments, connectivity |

| ¹³C | 0-200 | Carbon backbone, functional groups |

| ¹⁵N | -350 to 900 | Nitrogen environments, oxidation states |

| This interactive table provides a general overview of the information obtained from different NMR experiments. |

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Complex Structural Assignment

To piece together the molecular puzzle, two-dimensional (2D) NMR experiments are essential. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment maps out the correlations between protons that are coupled to each other, helping to establish the connectivity of proton-bearing fragments, such as the -CH₂-COOH moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the protons of the CH₂ group to their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical for establishing the connection between the acetic acid side chain and the nitrogen atom of the triazirine ring, as well as the connectivity within the ring itself. ipb.pt

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1H-Triazirine-1-acetic acid, FTIR spectroscopy would be expected to show strong absorption bands for the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-N stretching vibrations. mdpi.comscienceworldjournal.org The N-H stretch of the triazirine ring would also be observable.

Raman spectroscopy would be a complementary technique. The N=N bond within the triazirine ring, which might be weak in the IR spectrum, could potentially give a stronger signal in the Raman spectrum. researchgate.netnih.gov Vibrations associated with the triazine ring itself are expected in the fingerprint region (below 1600 cm⁻¹). e3s-conferences.orgresearchgate.netscispace.com

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C=O (Carboxylic Acid) | 1760-1690 | Moderate |

| C-N Stretch | 1350-1000 | Moderate |

| N=N Stretch | 1500-1400 | Strong |

| N-H Stretch | 3500-3300 | Moderate |

| This interactive table summarizes the expected vibrational frequencies for the key functional groups in 1H-Triazirine-1-acetic acid. |

Identification of Characteristic Stretches and Bends of the Triazirine Ring and Carboxylic Acid Moiety

The carboxylic acid moiety (-COOH), in contrast, has well-established and easily identifiable spectroscopic features. fiveable.meorgchemboulder.comoregonstate.eduopenstax.orgpressbooks.pub

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the presence of specific functional groups through their characteristic vibrational frequencies.

Carboxylic Acid Group:

A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. fiveable.meorgchemboulder.comoregonstate.eduopenstax.orgpressbooks.pub This broadening is a result of hydrogen bonding. fiveable.meoregonstate.edu

A strong, sharp C=O (carbonyl) stretching absorption is anticipated between 1710 and 1760 cm⁻¹. openstax.orgpressbooks.pub The exact position can be influenced by whether the acid exists as a monomer or a hydrogen-bonded dimer, with dimers typically absorbing around 1710 cm⁻¹. openstax.orgpressbooks.pub

The C-O stretching vibration is expected to appear in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Triazirine Ring:

N-H stretching vibrations are expected, though their exact position can vary.

N-N stretching and ring deformation modes would likely appear in the fingerprint region of the spectrum, at lower wavenumbers. Due to the high strain of the triazirine ring, these vibrations may be at unusual frequencies compared to unstrained amine or hydrazine (B178648) systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H NMR Spectroscopy:

The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. fiveable.meorgchemboulder.comoregonstate.edu Its chemical shift is dependent on concentration and the solvent used due to variations in hydrogen bonding. openstax.orgpressbooks.pub

The protons on the carbon atom adjacent to the carboxylic acid and the triazirine ring would have a characteristic chemical shift influenced by the electronegativity of these groups.

The N-H proton on the triazirine ring would also give a distinct signal.

¹³C NMR Spectroscopy:

The carbonyl carbon of the carboxylic acid is expected to have a characteristic resonance in the range of 165-185 ppm. openstax.orgpressbooks.pub

The carbon atoms of the triazirine ring would likely be highly deshielded due to the electronegativity of the nitrogen atoms and the ring strain.

Table 1: Predicted Spectroscopic Data for 1H-Triazirine-1-acetic acid

| Technique | Functional Group | Expected Absorption/Chemical Shift |

|---|---|---|

| IR Spectroscopy | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | Carboxylic Acid C=O | 1710-1760 cm⁻¹ (strong, sharp) |

| IR Spectroscopy | Carboxylic Acid C-O | 1210-1320 cm⁻¹ |

| IR Spectroscopy | Triazirine N-H | Variable |

| ¹H NMR Spectroscopy | Carboxylic Acid -COOH | 10-13 ppm (broad singlet) |

| ¹³C NMR Spectroscopy | Carboxylic Acid -C OOH | 165-185 ppm |

In-situ Spectroscopy for Monitoring Reactive Intermediates and Reaction Progress

Given the likely transient nature of "1H-Triazirine-1-acetic acid," in-situ spectroscopic techniques are crucial for its detection and for monitoring the progress of reactions in which it is an intermediate. ccspublishing.org.cnacs.orgrsc.orgdigitellinc.com These methods allow for the characterization of species as they are formed in the reaction mixture, without the need for isolation.

In-situ IR Spectroscopy: Techniques like Synchrotron Radiation-based Fourier Transform Infrared (SR-FTIR) spectroscopy offer high sensitivity and resolution, making them suitable for detecting low concentrations of reactive intermediates in complex reaction media. ccspublishing.org.cn By monitoring changes in the IR spectrum over time, the appearance and disappearance of characteristic vibrational bands associated with the triazirine ring and carboxylic acid moiety can be tracked, providing kinetic and mechanistic information. ccspublishing.org.cn

In-situ NMR Spectroscopy: Time-resolved NMR spectroscopy can be employed to follow the formation and consumption of "1H-Triazirine-1-acetic acid" in real-time. rsc.org This technique can provide detailed structural information about the intermediates present in the reaction.

Other In-situ Techniques: Other methods that could be applied include in-situ UV-Vis spectroscopy and mass spectrometry, which can provide complementary information about the electronic properties and mass of the transient species, respectively. digitellinc.comrsc.org

Table 2: In-situ Spectroscopic Techniques for Studying Reactive Intermediates

| Technique | Information Obtained | Advantages |

|---|---|---|

| In-situ IR Spectroscopy | Functional group identification, reaction kinetics | High sensitivity, applicable to various reaction conditions |

| In-situ NMR Spectroscopy | Detailed structural information, reaction pathways | Provides unambiguous structural data |

| In-situ UV-Vis Spectroscopy | Electronic transitions, concentration changes | Simple setup, good for conjugated systems |

| In-situ Mass Spectrometry | Molecular weight of intermediates | High sensitivity and specificity |

Ultrafast Spectroscopy for Studying Transient Species and Reaction Dynamics

The study of highly reactive and short-lived species like "1H-Triazirine-1-acetic acid" often requires techniques with extremely high time resolution. Ultrafast spectroscopy, which utilizes femtosecond (10⁻¹⁵ s) laser pulses, is a powerful tool for investigating the dynamics of chemical reactions on the timescale of molecular vibrations. rsc.orgrsc.orgresearchgate.netyoutube.commdpi.com

Pump-Probe Spectroscopy: This is a common ultrafast technique where a "pump" laser pulse initiates a chemical reaction or excites the molecule to a higher energy state. A time-delayed "probe" pulse then interrogates the state of the system. By varying the delay time between the pump and probe pulses, the evolution of the transient species can be followed in real-time. youtube.commdpi.com

Applications to "1H-Triazirine-1-acetic acid":

Formation and Decay Dynamics: Ultrafast spectroscopy could be used to directly observe the formation of the triazirine ring and its subsequent decomposition or rearrangement.

Vibrational Coherence: The technique can also probe the vibrational dynamics of the molecule, providing insights into how energy flows within the molecule following its formation. rsc.org

Solvent Effects: The influence of the solvent on the stability and reactivity of "1H-Triazirine-1-acetic acid" can be investigated by performing ultrafast experiments in different solvent environments. researchgate.net

The data obtained from ultrafast spectroscopic studies can be compared with theoretical calculations to build a detailed picture of the potential energy surface governing the reactions of this strained molecule.

Table 3: Ultrafast Spectroscopic Probes and Their Applications

| Probe Technique | Information Gleaned | Relevance to 1H-Triazirine-1-acetic acid |

|---|---|---|

| Transient Absorption Spectroscopy | Electronic state dynamics, reaction kinetics | Monitoring the appearance and disappearance of the triazirine species. |

| Time-Resolved IR Spectroscopy | Vibrational dynamics, structural changes | Observing the formation and breaking of bonds in the triazirine ring. |

| Time-Resolved Photoelectron Spectroscopy | Electronic structure of transient species | Characterizing the electronic properties of the unstable triazirine ring. |

Comparative Studies and Future Research Directions in Triazirine Chemistry

Comparison of 1H-Triazirine-1-aceticacid with Other Strained Nitrogen Heterocycles

The inherent ring strain in small nitrogen-containing heterocycles dictates their stability and chemical behavior. A comparative analysis with well-studied aziridines and diazirines provides a foundational understanding of the potential properties of the triazirine ring system.

Structural and Energetic Similarities to Aziridines and Diazirines

The three-membered ring of 1H-Triazirine-1-acetic acid is expected to share fundamental structural and energetic features with aziridines and diazirines. All three classes of compounds possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral or trigonal planar geometries. This strain energy is a key determinant of their high reactivity.

Computational studies on the parent triaziridine (B15489385) suggest a high degree of instability, with the vicinal lone pair repulsions on the adjacent nitrogen atoms contributing significantly to its strain energy. researchgate.net This is a key point of similarity with diaziridines, which also feature adjacent nitrogen atoms and consequently exhibit greater strain than aziridines.

Interactive Table:

| Property | Aziridine | Diazirine | Triazirine (Theoretical) |

|---|---|---|---|

| Ring Size | 3 | 3 | 3 |

| Number of Nitrogen Atoms | 1 | 2 | 3 |

| Typical C-N Bond Length (Å) | ~1.47 | ~1.48 | Likely elongated due to strain |

| Typical N-N Bond Length (Å) | N/A | ~1.24 (N=N) | Expected to be long and weak |

| Calculated Strain Energy (kcal/mol) | ~27 | ~45 | Predicted to be very high |

Differences in Reactivity and Stability Compared to Larger Nitrogen-Containing Heterocycles

In contrast to the highly strained three-membered rings, larger nitrogen-containing heterocycles such as triazoles and tetrazoles exhibit significantly greater stability. This is primarily due to their aromatic character, which delocalizes electron density and alleviates ring strain.

The reactivity of aziridines and diazirines is dominated by ring-opening reactions, driven by the release of strain. researchgate.net It is anticipated that 1H-Triazirine-1-acetic acid would be exceptionally reactive, likely undergoing facile ring fragmentation or rearrangement. Conversely, triazoles and tetrazoles are generally more stable and participate in reactions that preserve the heterocyclic ring, such as electrophilic substitution. stackexchange.com

Analogous Compounds with Acetic Acid Side Chains

The presence of an acetic acid moiety introduces another dimension to the chemical properties of these heterocycles. A comparative analysis with the more stable 1H-tetrazole-1-acetic acid and 1,2,4-triazole-1-acetic acid derivatives can offer insights into the potential influence of the triazirine ring on the side chain.

Comparative Analysis with 1H-Tetrazole-1-acetic acid and 1,2,4-Triazole-1-acetic acid Derivatives

1H-Tetrazole-1-acetic acid and various 1,2,4-triazole-1-acetic acid derivatives are well-characterized compounds with established synthetic routes and known properties. Tetrazoles are known to be bioisosteres of carboxylic acids, sharing similar pKa values. nih.govnih.gov The tetrazole ring in 1H-tetrazole-1-acetic acid is electron-withdrawing, which influences the acidity of the carboxylic acid proton. Similarly, the triazole ring in 1,2,4-triazole-1-acetic acid derivatives also modulates the properties of the acetic acid side chain.

Interactive Table:

| Compound | Heterocyclic Ring | General Stability | Notable Properties |

|---|---|---|---|

| 1H-Triazirine-1-acetic acid | Triazirine | Highly Unstable (Hypothetical) | Expected to be highly reactive and prone to ring opening. |

| 1H-Tetrazole-1-acetic acid | Tetrazole | Stable | Used in the synthesis of pharmaceuticals; tetrazole ring is a bioisostere of a carboxylic acid. nih.govnih.gov |

| 1,2,4-Triazole-1-acetic acid Derivatives | 1,2,4-Triazole | Stable | Exhibit a wide range of biological activities. |

Impact of Ring Strain on the Reactivity Profile of the Acetic Acid Moiety

The high degree of ring strain in 1H-Triazirine-1-acetic acid would likely have a profound impact on the reactivity of the acetic acid moiety. The strained ring is expected to be a strong electron-withdrawing group, which would increase the acidity of the carboxylic acid proton compared to its counterparts with less strained or aromatic heterocyclic rings.

Furthermore, the inherent instability of the triazirine ring could lead to novel reaction pathways for the entire molecule that are not observed in more stable systems. For instance, decarboxylation of the acetic acid side chain might be coupled with ring fragmentation, providing a low-energy pathway for decomposition. The relief of ring strain could be a powerful driving force for such reactions. ic.ac.uk

Emerging Trends and Unexplored Avenues in Strained Ring Chemistry

The study of strained heterocycles is a burgeoning field with numerous emerging trends and unexplored avenues. The development of novel synthetic methodologies, particularly those that are catalytic and stereoselective, is a primary focus. researchgate.net The unique reactivity of strained rings is being harnessed for the rapid construction of complex molecular architectures.

For the hypothetical 1H-Triazirine-1-acetic acid, several future research directions can be envisioned:

Computational Studies: In the absence of experimental data, high-level computational studies are crucial to predict the geometry, stability, and spectroscopic properties of 1H-Triazirine-1-acetic acid. Such studies can also elucidate potential synthetic pathways and decomposition mechanisms.

Matrix Isolation Spectroscopy: A potential strategy for the experimental observation of highly reactive species like triazirines is matrix isolation spectroscopy. This technique could allow for the characterization of the molecule at very low temperatures, preventing its decomposition.

Exploration of Precursors: Research into potential precursors for the synthesis of the triazirine ring is a critical first step. This might involve the development of novel nitrogen-rich compounds or the use of photochemical or high-energy methods.

Applications in Materials Science: Highly strained, nitrogen-rich compounds are of interest as potential high-energy density materials. Theoretical studies could explore the energetic properties of 1H-Triazirine-1-acetic acid and its derivatives in this context.

While 1H-Triazirine-1-acetic acid remains a hypothetical molecule, its consideration within the broader context of strained nitrogen heterocycles provides valuable insights into the fundamental principles governing their structure and reactivity. Through comparative studies with known aziridines, diazirines, triazoles, and tetrazoles, we can make informed predictions about its potential properties. The exploration of such novel and highly strained systems, even theoretically, pushes the boundaries of our understanding of chemical bonding and reactivity and opens up new avenues for the design and synthesis of next-generation functional molecules.

Design and Synthesis of Stabilized Triazirine Derivatives through Substituent Effects

The 1H-triazirine ring, a three-membered heterocycle containing three nitrogen atoms, represents a pinnacle of molecular strain and is characterized by extreme instability. The parent compound and its simple derivatives have remained elusive, existing primarily as subjects of theoretical interest. The synthesis of any triazirine derivative, including the hypothetical 1H-Triazirine-1-acetic acid, hinges on overcoming the immense ring strain and the propensity for rapid decomposition, typically through the extrusion of dinitrogen (N₂). The key to stabilizing such a system lies in the strategic placement of substituents that can mitigate these destabilizing factors through electronic and steric effects.

Theoretical studies on related nitrogen-rich heterocycles, such as triazines, provide insights into the principles that could be applied to stabilize the triazirine core. rsc.org Substituent effects can be broadly categorized into two main types:

Electronic Effects: Electron-withdrawing groups (EWGs) are predicted to be the most effective at stabilizing the triazirine ring. By delocalizing the lone pair electrons of the nitrogen atoms and reducing electron density within the strained ring, EWGs can decrease the inherent electronic repulsion and strengthen the N-N bonds. Conversely, electron-donating groups (EDGs) are expected to be destabilizing.

Steric Effects: The introduction of bulky or sterically demanding substituents can provide kinetic stability. These groups can physically shield the fragile triazirine ring from intermolecular collisions and reactions with other molecules, effectively creating a protective "cage" that hinders decomposition pathways.

The synthesis of such stabilized derivatives would necessitate unconventional, low-temperature approaches. Potential synthetic routes might involve the cycloaddition of azides to diazenes or the carefully controlled cyclization of linear triazene (B1217601) precursors. The reaction conditions would need to be meticulously optimized to trap the transient triazirine intermediate before it decomposes.

Below is a table summarizing the predicted effects of various substituent classes on the stability of a hypothetical triazirine ring.

| Substituent Class | Examples | Predicted Effect on Stability | Rationale |

| Strong Electron-Withdrawing Groups | -NO₂, -CN, -CF₃ | Significant Stabilization | Reduces electron density and repulsion within the ring, strengthening N-N bonds. rsc.org |

| Halogens | -F, -Cl, -Br | Moderate Stabilization | Inductive electron withdrawal outweighs the destabilizing effect of lone-pair donation. mdpi.com |

| Sterically Bulky Groups | -C(CH₃)₃ (tert-butyl), Adamantyl | Kinetic Stabilization | Provides a steric shield that hinders decomposition pathways and intermolecular reactions. |

| Aromatic Systems | Phenyl, Substituted Phenyl | Potential Stabilization/Destabilization | Effect is dependent on the substituents on the aromatic ring itself; can offer some delocalization. |

| Electron-Donating Groups | -NH₂, -OH, -OR | Destabilization | Increases electron density and repulsion in the already electron-rich, strained ring. rsc.org |

Application of Machine Learning and Artificial Intelligence in Predicting Novel Strained Ring Systems

A critical parameter for molecules like triazirine is the Ring Strain Energy (RSE), which quantifies the inherent instability of a cyclic molecule compared to a flexible, acyclic analogue. researchgate.net High RSE values correlate with increased reactivity and instability. Recently developed AI models, particularly Graph Neural Networks (GNNs), have demonstrated remarkable accuracy in predicting RSE directly from a molecule's 2D structure. chemrxiv.orgchemrxiv.org

These models are trained on large, curated datasets of molecules for which the RSE has been calculated using high-level quantum mechanics. researchgate.net The trained GNN can then predict the RSE for novel, hypothetical molecules—such as substituted triazirines—in milliseconds, a task that would take hours or days using conventional computational methods. chemrxiv.orgjai.in.ua This high-throughput prediction capability allows researchers to:

Screen for Stability: Systematically evaluate thousands of potential substituents on the triazirine ring to identify combinations that are predicted to minimize the RSE.

Identify Promising Candidates: Prioritize synthetic targets by focusing on derivatives with the lowest predicted RSE and the highest chance of being synthetically accessible.

Uncover Structure-Property Relationships: Use the vast amount of generated data to understand the complex interplay between a substituent's structure and its effect on the stability of the strained ring. londondaily.news

The integration of AI into the design process transforms the search for stable triazirines from a trial-and-error endeavor into a data-driven, predictive science. nih.govspringernature.com

| AI/ML Technique | Application in Strained Ring Chemistry | Key Advantage |

| Graph Neural Networks (GNNs) | Prediction of Ring Strain Energy (RSE) from 2D molecular structure. researchgate.netchemrxiv.org | Extremely fast (milliseconds per molecule), enabling high-throughput virtual screening. chemrxiv.org |

| Recurrent Neural Networks (RNNs) | De novo design of novel molecular structures with desired properties. nih.gov | Generates entirely new chemical structures that may not be intuitively obvious to chemists. |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and stability/reactivity. londondaily.news | Helps to elucidate the specific molecular features that contribute to the stability of strained rings. |

| Reinforcement Learning | Iteratively optimizes molecular structures to maximize a desired property, such as stability. nih.gov | Can explore a vast chemical space to "evolve" molecules toward a specific goal. |

Theoretical Exploration of Triazirine-Based Scaffolds as Synthetic Precursors or Intermediates

Due to their immense strain energy, triazirine derivatives are not viable as stable, isolable synthetic precursors in the traditional sense. Instead, their potential utility in organic synthesis lies in their theoretical role as fleeting, high-energy intermediates. The controlled formation and subsequent fragmentation of a triazirine ring could serve as a novel method for generating other reactive species or for forging new chemical bonds in a specific, predetermined manner.

The exploration of these possibilities is almost exclusively the domain of theoretical and computational chemistry. Using methods like Density Functional Theory (DFT), chemists can model the entire energy landscape of a proposed reaction. rsc.org This allows for the investigation of reaction pathways that proceed through a triazirine intermediate, even if that intermediate's lifetime is only a few picoseconds.

Potential, theoretically-explored applications include:

Nitrene Transfer Reactions: The decomposition of a triazirine could release two nitrogen atoms as N₂ and the third as a highly reactive nitrene. If the triazirine is appropriately substituted, this could provide a pathway for the controlled, stereospecific transfer of a substituted nitrene to a substrate.

Ring-Opening and Rearrangement: The cleavage of the weak N-N bonds in a triazirine ring could lead to the formation of unique, linear, or rearranged nitrogen-containing compounds that are difficult to access through other synthetic routes.

Precursors to Other Heterocycles: Under specific, computationally modeled conditions, it might be possible for a triazirine intermediate to rearrange into a more stable heterocyclic system.

These explorations remain highly theoretical. The energy barriers to both the formation of the triazirine and its desired subsequent reaction must be carefully balanced against its extremely rapid, often explosive, decomposition into thermodynamically stable products like N₂. Computational studies are the only viable tool for mapping these complex and competing reaction pathways, guiding the future design of experiments that might one day harness the high energy of the triazirine core for productive chemical synthesis. rsc.org

| Theoretical Application | Description | Required Computational Method |

| Source of Nitrenes | A substituted triazirine is formed in situ and rapidly decomposes to release a specific nitrene (R-N:) and N₂. | Transition State Searching, Reaction Path Following (e.g., using DFT). |

| Controlled Dinitrogen Extrusion | The triazirine acts as a transient carrier for a molecular fragment, which is released upon decomposition. | Molecular Dynamics Simulations, Ab Initio Calculations. |

| Access to Novel Isomers | A short-lived triazirine intermediate undergoes a rapid ring-opening or rearrangement to a unique, kinetically favored product before it can fully decompose. | Intrinsic Reaction Coordinate (IRC) Calculations, High-Level Energy Surface Mapping. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1H-Triazirine-1-acetic acid with high purity, and how can researchers validate the synthetic pathway?

- Methodological Answer : Synthesis typically involves cycloaddition reactions or functional group modifications of precursor molecules. Key steps include:

- Precursor purification : Use column chromatography or recrystallization to remove byproducts .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC (as in impurity profiling methods from ) to track reaction progress.

- Validation : Confirm product identity via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For novel compounds, elemental analysis is mandatory to establish purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 1H-Triazirine-1-acetic acid?

- Methodological Answer :

- Structural elucidation : Use H NMR to identify proton environments (e.g., triazirine ring protons at δ 5–6 ppm) and C NMR for carbonyl groups (e.g., acetic acid moiety at ~170 ppm) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 200–300 nm) is recommended, using methods similar to impurity quantification in (e.g., relative retention time thresholds for impurities ≤0.5%) .

Q. How can researchers assess the stability of 1H-Triazirine-1-acetic acid under varying pH and temperature conditions?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation experiments at pH 1–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC and quantify degradation products using area normalization .

- Kinetic analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How to design mechanistic studies to investigate the reactivity of the triazirine ring in 1H-Triazirine-1-acetic acid?

- Methodological Answer :

- Reaction tracking : Use stopped-flow NMR or time-resolved IR spectroscopy to capture intermediates during ring-opening reactions .

- Computational modeling : Perform DFT calculations (e.g., Gaussian or ORCA software) to predict transition states and activation energies for ring-opening pathways .

- Isotopic labeling : Introduce N or C isotopes to trace bond reorganization during reactions .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for 1H-Triazirine-1-acetic acid derivatives?

- Methodological Answer :

- Reproducibility audits : Replicate studies using identical synthetic protocols (documented per ’s guidelines) and cell lines/assay conditions .

- Meta-analysis : Systematically compare literature data using PRISMA guidelines, focusing on variables like derivative substituents, assay sensitivity, and statistical power .

Q. How to optimize computational models for predicting the physicochemical properties of 1H-Triazirine-1-acetic acid?

- Methodological Answer :

- Parameterization : Use experimental data (e.g., logP, pKa) to refine force fields in molecular dynamics simulations .

- Validation : Compare predicted vs. experimental solubility and partition coefficients using leave-one-out cross-validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Dose-response modeling : Apply nonlinear regression (e.g., Hill equation) to calculate EC values .

- Error analysis : Use bootstrap resampling to estimate confidence intervals for toxicity thresholds .

Data Management and Reproducibility

Q. How should researchers document and share synthetic procedures and spectral data to ensure reproducibility?

- Methodological Answer :

- Data deposition : Provide raw NMR/HPLC files in public repositories (e.g., Zenodo) and include detailed experimental sections in supplementary materials, as per and .

- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Q. What are best practices for resolving discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.